Positional Isomer Differentiation: 5-Bromo vs. 4-Bromo Substitution in 3-Nitro-1H-pyrazole Propanoic Acids
The target compound (5-bromo-3-nitro) and its position isomer (4-bromo-3-nitro) exhibit distinct chemical and biological behaviors due to the different locations of the bromine atom on the pyrazole ring. While both share the same molecular formula (C6H6BrN3O4) and molecular weight (264.03 g/mol), the electronic and steric environments around the nitro group and the propanoic acid chain differ significantly . The 5-bromo isomer places the bromine adjacent to the N-1 position, which influences the electron-withdrawing effect of the nitro group at the 3-position and modulates the pKa of the carboxylic acid moiety through inductive effects. This positional difference is critical for downstream synthetic applications (e.g., Suzuki-Miyaura cross-coupling) where the site of halogen substitution dictates regioselectivity and reaction kinetics .
| Evidence Dimension | Position of Bromine Substitution on Pyrazole Ring |
|---|---|
| Target Compound Data | 5-Bromo-3-nitro-1H-pyrazol-1-yl propanoic acid; CAS 2171323-77-4; SMILES: O=C(O)CCn1nc([N+](=O)[O-])cc1Br |
| Comparator Or Baseline | 4-Bromo-3-nitro-1H-pyrazol-1-yl propanoic acid; CAS 1006993-36-7; SMILES: O=C(O)CCN1N=C([N+]([O-])=O)C(Br)=C1 |
| Quantified Difference | Different CAS registry numbers (2171323-77-4 vs. 1006993-36-7) and distinct SMILES strings confirm non-identical chemical structures. Both share identical molecular formula (C6H6BrN3O4) and molecular weight (264.03 g/mol) . |
| Conditions | Chemical structure and identity comparison via CAS registry and SMILES notation |
Why This Matters
In drug discovery and chemical biology, positional isomers are treated as distinct chemical entities with separate patentability and biological activity profiles; procurement of the incorrect isomer will invalidate experimental results and waste research resources.
